molecular formula C13H17N3O B2864313 N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide CAS No. 2411317-98-9

N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide

Cat. No.: B2864313
CAS No.: 2411317-98-9
M. Wt: 231.299
InChI Key: JIFWIXIIIZPYTM-UHFFFAOYSA-N
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Description

N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide is a synthetic organic compound that features a unique combination of azetidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and pyridine rings play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This combination of azetidine and pyridine rings is not commonly found in other compounds, making it a valuable scaffold for drug design and other applications.

Properties

IUPAC Name

N-[2-[6-(azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-2-13(17)14-7-6-11-4-5-12(15-10-11)16-8-3-9-16/h2,4-5,10H,1,3,6-9H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFWIXIIIZPYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=CN=C(C=C1)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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